N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
Description
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a 2-hydroxyethyl group at the 1-position and an acetamide moiety at the 3-position. Its stereochemistry is defined by the (S)-configuration at the pyrrolidine C3 position. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of G protein-coupled receptor (GPCR) modulators and kinase inhibitors .
Properties
IUPAC Name |
N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(12)9-8-2-3-10(6-8)4-5-11/h8,11H,2-6H2,1H3,(H,9,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUGYWBPHLMXQU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The hydroxyethyl group can be introduced through the reaction of the pyrrolidine derivative with ethylene oxide or ethylene glycol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in various pharmacological contexts:
Cognitive Enhancers
Research indicates that N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide may enhance learning and memory. Studies have demonstrated its potential as an active ingredient in pharmaceutical compositions aimed at improving cognitive functions. For instance, compounds with similar structures have been reported to exhibit significant effects on memory enhancement in preclinical models .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The interaction with specific biological targets is crucial for understanding its mechanism of action and therapeutic potential.
Case Study 1: Cognitive Enhancement
In a study examining the effects of this compound on memory retention, subjects administered the compound showed improved performance in passive avoidance tasks compared to control groups. The results suggest that the compound enhances synaptic plasticity associated with learning processes .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound demonstrated significant reductions in neuronal apoptosis under oxidative stress conditions. This finding supports its potential use in treating conditions like Alzheimer's disease or other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may participate in hydrogen bonding with biological molecules, while the acetamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₈N₂O₂ (for the non-cyclopropyl variant)
- Molecular Weight : 186.26 g/mol
- CAS Number : 1354008-70-0 (methyl variant); 1354008-76-6 (cyclopropyl variant)
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes structural analogs and their key differences:
Key Observations :
- Substituent Effects: The 2-hydroxyethyl group in the target compound improves solubility compared to the benzyl group in (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide, which increases lipophilicity and toxicity .
- Toxicity Profile :
- The benzyl analog (CAS 114636-30-5) exhibits acute oral toxicity (H302) and skin irritation (H315), whereas the hydroxyethyl variant lacks reported acute toxicity data .
- 2-(2-Oxopyrrolidin-1-yl)acetamide (CAS 7491-74-9) is a skin sensitizer (H317), highlighting the role of pyrrolidone vs. pyrrolidine scaffolds in safety profiles .
Biological Activity
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various activities, supported by data tables and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.278 g/mol
- CAS Number : 1354016-78-6
- Structure : The compound features a pyrrolidine ring with a hydroxyethyl substituent and an acetamide group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to enzymes and receptors.
- Enzyme Interaction : The acetamide moiety may influence enzyme activity, potentially acting as an inhibitor or activator in metabolic pathways.
Anticonvulsant Activity
Research has indicated that similar pyrrolidine derivatives exhibit anticonvulsant properties. For instance, studies have shown that certain derivatives can modulate sodium channels, leading to a reduction in seizure activity in animal models .
| Compound | Dose (mg/kg) | MES Test Result | Toxicity (Rotarod Test) |
|---|---|---|---|
| Compound A | 100 | Active | No toxicity observed |
| Compound B | 300 | Active | Mild toxicity |
Antimicrobial Activity
This compound and its analogs have been tested for antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These findings suggest that the compound may possess significant antibacterial activity, potentially useful in treating infections .
Study on Anticonvulsant Properties
A study conducted on pyrrolidine derivatives highlighted the anticonvulsant effects of N-acetyl derivatives. The results indicated that compounds similar to this compound showed promising results in reducing seizure frequency in animal models, particularly through modulation of voltage-sensitive sodium channels .
Antimicrobial Efficacy Study
In another investigation focusing on antimicrobial properties, researchers synthesized several pyrrolidine derivatives and tested their efficacy against common pathogens. The results indicated that compounds with structural similarities to this compound exhibited varying degrees of antibacterial activity, with some showing MIC values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
